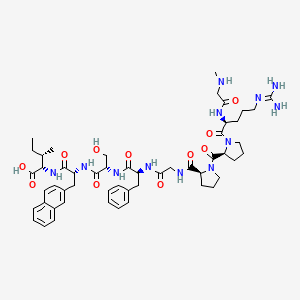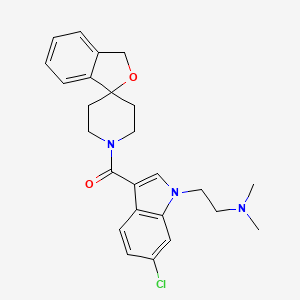
(6-氯-1-(2-(二甲氨基)乙基)吲哚-3-基)-螺(1H-异苯并呋喃-3,4'-哌啶)-1'-基-甲酮
描述
科学研究应用
Chemistry: Used as a tool compound to study vasopressin V1a receptor interactions.
Biology: Investigated for its effects on social behavior and stress responses in animal models.
Medicine: Explored as a potential treatment for autism and other neuropsychiatric disorders.
Industry: Utilized in research and development for new therapeutic agents targeting the vasopressin V1a receptor
作用机制
Ro5028442 exerts its effects by selectively binding to and antagonizing the vasopressin V1a receptor. This receptor is involved in various physiological processes, including social behavior, stress response, and cardiovascular regulation. By blocking the V1a receptor, Ro5028442 can modulate these processes, potentially leading to therapeutic benefits .
生化分析
Biochemical Properties
Ro5028442 has excellent binding in and functional affinity for hV1a, moderate mouse affinity, and excellent selectivity versus human V2 (hV2) and human oxytocin (hOT) receptors . It shows high solubility .
Cellular Effects
It is known that it is a highly potent and selective brain-penetrant antagonist of the vasopressin V1a receptor . This suggests that it may have significant effects on cellular processes regulated by this receptor.
Molecular Mechanism
Ro5028442 is a highly potent and selective antagonist of the vasopressin V1a receptor . It binds to the V1a receptor with high affinity, blocking the action of vasopressin and potentially influencing a range of physiological processes .
准备方法
The synthesis of Ro5028442 involves several steps, including the formation of the indolecarboxamide core and the attachment of various functional groups. The synthetic route typically involves the following steps:
- Formation of the indole ring system.
- Introduction of the carboxamide group.
- Attachment of the spiro-isobenzofuran-piperidine moiety.
- Final functionalization to achieve the desired compound .
Industrial production methods for Ro5028442 are not widely documented, but the compound is typically synthesized in research laboratories using standard organic synthesis techniques .
化学反应分析
Ro5028442 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine rings
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
相似化合物的比较
Ro5028442 is unique in its high selectivity and brain-penetrant properties compared to other vasopressin receptor antagonists. Similar compounds include:
Tolvaptan: A vasopressin V2 receptor antagonist used to treat hyponatremia.
Conivaptan: A dual V1a and V2 receptor antagonist used for similar indications.
Mozavaptan: Another vasopressin receptor antagonist with different selectivity profiles
Ro5028442 stands out due to its high selectivity for the V1a receptor and its ability to cross the blood-brain barrier, making it particularly useful for central nervous system applications .
属性
IUPAC Name |
[6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXVLRCMAHJVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920022-47-5 | |
| Record name | RO-5028442 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920022475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5028442 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-5028442 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0EU1YHCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone?
A1: (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone acts as a highly selective antagonist of the human vasopressin 1a (hV1a) receptor. [] This means it binds to the hV1a receptor and blocks the binding of vasopressin, a hormone involved in various social behaviors and stress responses. By inhibiting the hV1a receptor, this compound may modulate these pathways and potentially offer therapeutic benefits for conditions like autism spectrum disorder.
Q2: What research has been conducted to investigate the potential of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone in autism spectrum disorder?
A2: A single-dose, randomized, controlled proof-of-mechanism study has been conducted in high-functioning adults with autism spectrum disorder to evaluate the effects of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone (referred to as RG7713 in the study). [, ] This type of study helps researchers understand the initial effects of the compound on the body and brain and can provide valuable insights into its potential therapeutic benefits.
Q3: How was (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone discovered and optimized for its activity?
A3: The discovery and optimization of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone involved a combination of chemogenomics and scaffold hopping approaches. [] Starting from a micromolar hit compound, researchers utilized these strategies to enhance its potency and selectivity for the hV1a receptor. Further optimization focused on balancing lipophilicity to achieve suitable aqueous solubility and brain penetration while minimizing potential efflux by P-gp. This meticulous process led to the development of (6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl)-spiro(1H-isobenzofuran-3,4'-piperidine)-1'-yl-methanone as a potent and brain-penetrant hV1a antagonist suitable for human clinical studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



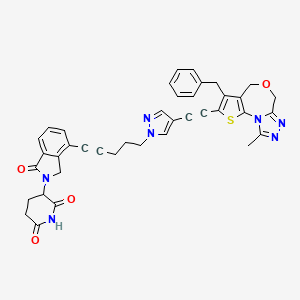

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)
![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)
![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)
![(S)-2-((9-([1,1'-biphenyl]-4-ylmethyl)-2-((2,3-dihydro-1H-inden-5-yl)oxy)-9H-purin-6-yl)amino)-3-phenylpropan-1-ol](/img/structure/B610383.png)
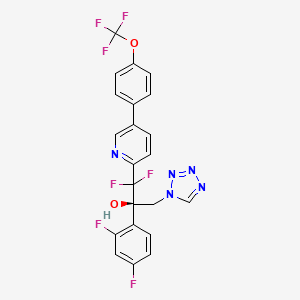


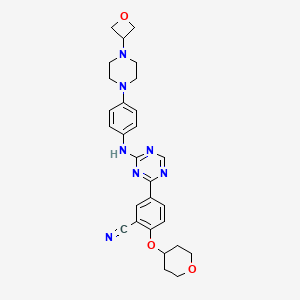
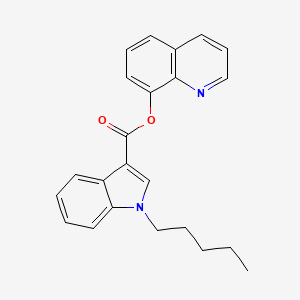
![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)
